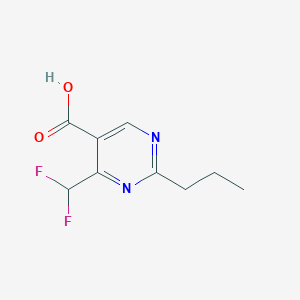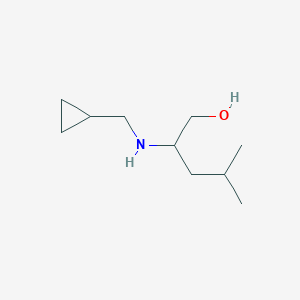
2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol is an organic compound characterized by its unique structure, which includes a cyclopropylmethyl group attached to an amino group and a 4-methylpentan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol typically involves the following steps:
Cyclopropanation Reaction: The cyclopropylmethyl group is introduced using cyclopropanation reactions, which involve the addition of a cyclopropyl group to a suitable precursor.
Amination Reaction: The amino group is introduced through amination reactions, where an amine group is added to the cyclopropylmethyl group.
Alcohol Formation: The 4-methylpentan-1-ol moiety is synthesized through alcohol formation reactions, which involve the reduction of a corresponding ketone or aldehyde.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical synthesis processes, which involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions: 2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can replace functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Derivatives with modified functional groups.
科学的研究の応用
2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules and as a tool in biochemical studies.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol can be compared with other similar compounds, such as:
Cyclopropylmethylamine: Similar in structure but lacking the alcohol moiety.
4-Methylpentan-1-ol: Similar in structure but lacking the cyclopropylmethyl group.
Cyclopropylmethyl-4-methylpentanamine: A closely related compound with a different arrangement of functional groups.
These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
2-(cyclopropylmethylamino)-4-methylpentan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8(2)5-10(7-12)11-6-9-3-4-9/h8-12H,3-7H2,1-2H3 |
InChIキー |
GRTVRDFJXXOUNO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CO)NCC1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride](/img/structure/B15328815.png)
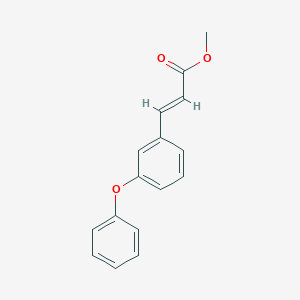
![N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B15328820.png)
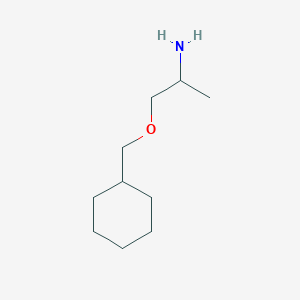
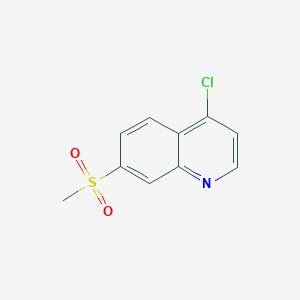
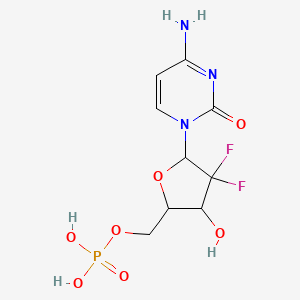
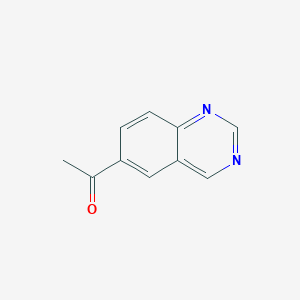
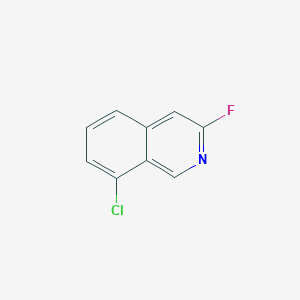

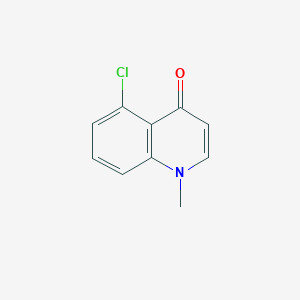
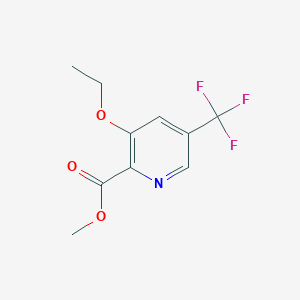

![6-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15328889.png)
